2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione
Overview
Description
2-benzyl-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 203.069476538 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Structure
2-Benzyl-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized through reactions involving benzyl bromide and potassium carbonate in dry acetone, facilitated by 18-crown-6-ether catalysis. These compounds were characterized using various methods including NMR, MS spectrum, IR spectroscopy, and elemental analysis. The crystal structure of one derivative, featuring the molecular formula C17H15N3O2, was determined using X-ray diffraction, revealing a tight molecular structure stabilized by multiple intermolecular interactions (Hwang et al., 2017).
Photocatalytic Reactions
An efficient method for synthesizing 6-oxyalkylated 1,2,4-triazine-3,5(2H,4H)-diones via visible-light-induced cross-dehydrogenative coupling reaction has been developed. This process utilizes low-toxic 2-tert-butylanthraquinone as a metal-free photocatalyst and air as an oxidant, highlighting its potential in sustainable chemistry (Tan et al., 2022).
Antimicrobial and Antitumor Applications
Some derivatives of this compound have been synthesized and assessed for antibacterial and antitumor activity. These compounds have shown promise in this field, indicating potential applications in medicinal chemistry and pharmacology (Abd El-Moneim et al., 2015).
Enzyme Inhibition for Medicinal Chemistry
A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized and found to be potent inhibitors of the d-amino acid oxidase (DAAO) enzyme. These findings are significant for the development of therapeutic agents, particularly in enhancing the plasma levels of specific amino acids in mice (Hin et al., 2015).
Properties
IUPAC Name |
2-benzyl-1,2,4-triazine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-9-6-11-13(10(15)12-9)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZYNEQCDJBCAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)NC(=O)C=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352679 | |
Record name | ZINC00146377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5991-46-8 | |
Record name | ZINC00146377 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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